molecular formula C29H34N4O7 B1192987 JY-1-106

JY-1-106

Katalognummer: B1192987
Molekulargewicht: 550.61
InChI-Schlüssel: CLABHIBFONXFKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JY-1-106 is a BH3 α-helix mimetic, inducing apoptosis in a subset of cancer cells (lung cancer, colon cancer and mesothelioma) by disrupting Bcl-xL and Mcl-1 protein-protein interactions with Bak.

Wissenschaftliche Forschungsanwendungen

Key Findings from Research Studies

  • Induction of Apoptosis :
    • JY-1-106 has been shown to induce apoptosis in various cancer cell lines, including those resistant to other treatments. For instance, it significantly sensitizes tumor cells to chemotherapeutic agents, enhancing their effectiveness against cancers such as lung cancer and triple-negative breast cancer .
  • Synergistic Effects with Other Agents :
    • Studies have demonstrated that this compound can be used in combination with other drugs, such as retinoids and conventional chemotherapy agents, to achieve a synergistic effect. In particular, its combination with SR11253 (a selective RARγ antagonist) resulted in substantial reductions in cell viability in triple-negative breast cancer models .
  • In Vivo Efficacy :
    • In animal models, this compound has shown promising results by effectively repressing tumor growth without significant side effects on normal tissues. This was evidenced by strong TUNEL signals indicating high levels of apoptosis within treated tumors .

Case Study 1: Triple-Negative Breast Cancer

In a study involving the MDA-MB-231 triple-negative breast cancer cell line, this compound was administered alone and in combination with retinoids. The results indicated that this compound not only reduced cell viability but also positively influenced the expression of pro-apoptotic genes like p53 and RARα, suggesting a therapeutic advantage for treating aggressive breast cancers .

Case Study 2: Lung Cancer

Research on lung cancer xenograft models demonstrated that this compound effectively inhibited tumor growth. The compound was able to induce apoptosis even in cells expressing high levels of Mcl-1, which typically confers resistance to conventional therapies .

Data Table: Summary of Research Findings

Study Cell Line Key Findings Combination Treatments In Vivo Results
Study 1MDA-MB-231Induces apoptosis; enhances p53/RARα expressionSR11253 (RARγ antagonist), RetinoidsNot assessed
Study 2A549Sensitizes to chemotherapy; induces Bak releaseVarious chemotherapeuticsTumor growth repression
Study 3HL60Reduces cell viability; induces necroptosisNot specifiedNot assessed

Conclusion and Future Directions

This compound represents a promising avenue for cancer therapy due to its ability to induce apoptosis and sensitize resistant tumors to chemotherapy. Future research should focus on further elucidating its mechanisms of action, optimizing dosing regimens for clinical use, and exploring its potential in combination therapies across various cancer types.

The ongoing investigation into the structure-function relationships of this compound may lead to the development of more potent derivatives or novel compounds that can effectively target similar pathways involved in tumor survival and resistance .

Eigenschaften

Molekularformel

C29H34N4O7

Molekulargewicht

550.61

IUPAC-Name

4-(5-(4-Amino-3-isopropoxybenzamido)-6-isopropoxypicolinamido)-3-isopropoxybenzoic acid

InChI

InChI=1S/C29H34N4O7/c1-15(2)38-24-13-18(7-9-20(24)30)26(34)32-23-12-11-22(33-28(23)40-17(5)6)27(35)31-21-10-8-19(29(36)37)14-25(21)39-16(3)4/h7-17H,30H2,1-6H3,(H,31,35)(H,32,34)(H,36,37)

InChI-Schlüssel

CLABHIBFONXFKY-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(NC(C2=NC(OC(C)C)=C(NC(C3=CC=C(N)C(OC(C)C)=C3)=O)C=C2)=O)C(OC(C)C)=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

JY-1106;  JY-1 106;  JY 1 106;  JY-1-106

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JY-1-106
Reactant of Route 2
JY-1-106
Reactant of Route 3
JY-1-106
Reactant of Route 4
JY-1-106
Reactant of Route 5
JY-1-106
Reactant of Route 6
JY-1-106

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.